An In-Depth Technical Guide to 5-Bromo-2-methyloxazole-4-carbonitrile: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 5-Bromo-2-methyloxazole-4-carbonitrile: Properties, Reactivity, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
5-Bromo-2-methyloxazole-4-carbonitrile is a highly functionalized heterocyclic compound that serves as a strategic and versatile building block in modern organic synthesis. Its structure, featuring an oxazole core substituted with three distinct functional groups—a C5 bromine, a C2 methyl group, and a C4 nitrile—provides a powerful platform for the generation of complex molecular architectures. The bromine atom acts as a key handle for cross-coupling reactions, the nitrile group offers a gateway to diverse chemical transformations, and the stable oxazole ring is a common motif in numerous biologically active molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic characteristics, chemical reactivity, and applications of this compound, with a focus on its utility for researchers, medicinal chemists, and drug development professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental to its application in research and development.
Identifiers
| Property | Value |
| IUPAC Name | 5-bromo-2-methyl-1,3-oxazole-4-carbonitrile[1] |
| Molecular Formula | C₅H₃BrN₂O |
| Molecular Weight | 186.99 g/mol |
| Canonical SMILES | CC1=C(C(#N))C(=N1)Br |
| InChI Key | LTVOJRILJFXPSX-UHFFFAOYSA-N |
| CAS Number | Not explicitly found for this specific isomer. The isomeric 2-Bromo-5-methyloxazole-4-carbonitrile has CAS 1240612-15-0.[2] |
Chemical Structure
The strategic placement of the methyl, nitrile, and bromo substituents on the oxazole ring dictates the molecule's unique reactivity profile.
Physicochemical Data
While extensive experimental data for this specific compound is not widely published, the following table summarizes key computed and expected properties. These parameters are crucial for assessing drug-likeness and designing experimental conditions.
| Property | Value/Prediction | Rationale/Source |
| Appearance | White to off-white solid | Based on similar heterocyclic compounds.[3] |
| XLogP3 | 1.8 | A measure of lipophilicity, important for cell permeability. (Computed for isomer)[2] |
| Complexity | 152 | Reflects the intricacy of the molecular structure. (Computed for isomer)[2] |
| Hydrogen Bond Donors | 0 | The molecule has no N-H or O-H groups. (Computed for isomer)[2] |
| Hydrogen Bond Acceptors | 3 (N, O, N) | Sites for potential hydrogen bonding interactions with biological targets. (Computed for isomer)[2] |
Anticipated Spectroscopic Profile
Spectroscopic analysis is essential for structure verification and purity assessment. The following profile is based on the known effects of the constituent functional groups.
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Infrared (IR) Spectroscopy : A sharp, strong absorption band is expected in the region of 2230-2250 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. The spectrum would also feature C=N and C=C stretching bands from the oxazole ring around 1500-1650 cm⁻¹.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The most distinct signal would be a singlet in the 2.0-2.5 ppm region, corresponding to the three protons of the C2-methyl group.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The nitrile carbon is expected to appear in the 115-120 ppm range. Other key signals include the methyl carbon (around 10-20 ppm) and the three distinct carbons of the oxazole ring, with the C5 carbon bonded to bromine showing a characteristic shift.
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Mass Spectrometry (MS) : The molecular ion peak will exhibit a characteristic M/M+2 isotopic pattern with nearly 1:1 intensity, which is the definitive signature of a monobrominated compound, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Chemical Reactivity and Synthetic Utility
The true value of 5-Bromo-2-methyloxazole-4-carbonitrile lies in its designed reactivity, where each substituent serves as a handle for specific chemical transformations. This makes the molecule a powerful building block for constructing diverse chemical libraries for drug discovery.[1]
The C5-Bromine Handle: A Gateway to Complexity
The bromine atom at the C5 position is the most versatile functional group for building molecular complexity.[1] It is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern medicinal chemistry for forming new carbon-carbon and carbon-heteroatom bonds.[4]
-
Suzuki Coupling : Reaction with boronic acids or esters to introduce new aryl or alkyl groups.
-
Stille Coupling : Reaction with organostannanes.
-
Heck Coupling : Reaction with alkenes to form substituted olefins.
-
Sonogashira Coupling : Reaction with terminal alkynes, a key method for accessing functionalized alkynyl oxazoles.[5][6]
-
Buchwald-Hartwig Amination : Reaction with amines to introduce nitrogen-based substituents.
The ability to participate in these reactions allows for the systematic and modular exploration of the chemical space around the oxazole core.[1]
The C4-Nitrile Group: A Versatile Precursor
The nitrile group at the C4 position is not merely a static substituent but a valuable precursor to other critical functional groups.[1]
-
Hydrolysis : Can be converted to a carboxylic acid under acidic or basic conditions. Carboxylic acids are key pharmacophores that can engage in hydrogen bonding and salt bridge interactions with biological targets.[7]
-
Reduction : Can be reduced to a primary amine (aminomethyl group), providing a site for further derivatization or for introducing a basic center to modulate solubility and pharmacokinetic properties.
-
Cycloaddition : Can react with azides (e.g., sodium azide) to form a tetrazole ring, which is a well-known bioisostere of a carboxylic acid, often offering improved metabolic stability and cell permeability.
Visualizing Synthetic Potential
The combination of these reactive sites makes 5-Bromo-2-methyloxazole-4-carbonitrile a central hub for generating a wide array of derivatives.
Applications in Medicinal Chemistry and Drug Discovery
The oxazole ring system is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide range of biological activities, including anti-inflammatory, antibiotic, and anticancer properties.[1] 5-Bromo-2-methyloxazole-4-carbonitrile serves as an ideal starting point for leveraging this scaffold for several reasons:
-
Scaffold for Library Synthesis : Its multiple reactive handles make it a powerful building block for creating large, diverse libraries of compounds for high-throughput screening.[1]
-
Bioisosteric Replacement : The oxazole ring can serve as a bioisostere for other aromatic or amide groups, offering a way to fine-tune a drug candidate's properties.
-
Vectorial Elaboration : The defined regiochemistry allows for precise, vector-oriented modifications to probe the binding pockets of target proteins. The bromine atom, for instance, can be used to introduce substituents that explore specific regions of a kinase hinge-binding site or other enzyme active sites.[7]
While specific data on this exact molecule is limited, related bromo-heterocyclic structures are key components in developing inhibitors for enzymes and receptor modulators.[7][8]
Safety, Handling, and Storage
As a highly functionalized and reactive chemical, proper handling is paramount to ensure laboratory safety. The following guidelines are based on data for the isomeric compound 2-Bromo-5-methyloxazole-4-carbonitrile and general laboratory best practices.
Hazard Identification
Based on GHS classifications for the closely related isomer, this compound should be treated as hazardous.[2]
-
Signal Word : Warning
-
Hazard Statements :
Recommended Handling Protocol
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) :
-
Wear nitrile gloves to prevent skin contact.
-
Wear chemical safety goggles or a face shield to protect the eyes.
-
Use a lab coat to protect clothing.
-
-
Handling Practices : Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.
-
Emergency Procedures :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion/Inhalation : Move to fresh air. Seek immediate medical attention.
-
Storage Conditions
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-2-methyloxazole-4-carbonitrile is more than a simple chemical; it is a meticulously designed tool for chemical innovation. Its trifecta of functional groups provides chemists with a reliable and versatile platform for generating novel molecules with tailored properties. The strategic positioning of the bromine atom for cross-coupling and the nitrile group for functional group interconversion makes it an exceptionally valuable intermediate in the synthesis of complex targets, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and safety protocols is essential for unlocking its full potential in the laboratory.
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